N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydryl group, a chloro substituent, and a tetrahydrofuran-3-yl ether linkage attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloro-6-hydroxynicotinic acid with appropriate reagents to form the corresponding amide.
Introduction of the Tetrahydrofuran-3-yl Ether Linkage: The hydroxyl group on the nicotinamide core is then reacted with tetrahydrofuran-3-yl chloride under basic conditions to form the ether linkage.
Attachment of the Benzhydryl Group: The final step involves the reaction of the intermediate with benzhydryl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the nicotinamide core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Similar structure but lacks the chloro substituent.
N-benzhydryl-5-chloro-6-hydroxynicotinamide: Similar structure but lacks the tetrahydrofuran-3-yl ether linkage.
Uniqueness
N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the chloro substituent and the tetrahydrofuran-3-yl ether linkage differentiates it from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
N-benzhydryl-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-13-18(14-25-23(20)29-19-11-12-28-15-19)22(27)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19,21H,11-12,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCLKFIJQCPBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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